An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-6-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, significant applications, and essential safety protocols. The information herein is curated to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.
Core Compound Identity and Properties
4-Bromo-6-chloroquinoline is a disubstituted quinoline derivative with the Chemical Abstracts Service (CAS) registry number 65340-70-7 .[1][2][3][4] Its strategic placement of halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—renders it a versatile building block for introducing specific functionalities into more complex molecular architectures.
Physicochemical Characteristics
A summary of the key physical and chemical properties of 4-Bromo-6-chloroquinoline is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 65340-70-7 | [1][2][3][4] |
| Molecular Formula | C₉H₅BrClN | [1][2][3][5] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | 6-bromo-4-chloroquinoline | [1] |
| Appearance | Pale yellow to reddish-yellow powder/solid | [3] |
| Melting Point | 111 - 115 °C | [3] |
| Purity | ≥ 98% (by GC) is commercially available | [3] |
Synthesis of 4-Bromo-6-chloroquinoline: A Mechanistic Approach
The most prevalent and efficient synthesis of 4-Bromo-6-chloroquinoline involves the chlorination of its precursor, 6-bromo-4-hydroxyquinoline (also known as 6-bromoquinolin-4-ol). This transformation is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions, a cornerstone of its utility in synthetic chemistry.
Principle of the Reaction
The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.
Experimental Protocol: Chlorination of 6-Bromo-4-hydroxyquinoline
This protocol is a synthesis of methodologies reported in the scientific literature.[2][4][6]
Materials:
-
6-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[4]
-
N,N-dimethylformamide (DMF) (optional, catalytic)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride to the flask. A catalytic amount of DMF can also be added at this stage.
-
Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 3 to 6 hours.[2][4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.[2][4]
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-Bromo-6-chloroquinoline can be further purified by recrystallization from a suitable solvent system, such as n-heptane, to afford a pale yellow to white solid.[5]
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of 4-Bromo-6-chloroquinoline.
Applications in Research and Drug Development
The synthetic utility of 4-Bromo-6-chloroquinoline is primarily harnessed in the field of medicinal chemistry, where it serves as a crucial intermediate for the development of novel therapeutic agents. Its halogenated structure allows for diverse chemical modifications, particularly through nucleophilic aromatic substitution at the 4-position and cross-coupling reactions at the 6-position.
Key Intermediate in Pharmaceutical Synthesis
4-Bromo-6-chloroquinoline is a pivotal building block in the synthesis of a variety of biologically active molecules.[3] Its applications span several therapeutic areas:
-
Anticancer Agents: It is an important intermediate in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components of signaling pathways that are often dysregulated in cancer.[5] The quinoline core is a well-established scaffold in the design of kinase inhibitors.
-
Antimalarial and Antibacterial Research: The quinoline ring system is a classic pharmacophore for antimalarial drugs (e.g., chloroquine). Derivatives of 4-Bromo-6-chloroquinoline are explored for the development of new antimalarial and antibacterial agents to combat drug-resistant strains.[3]
-
Materials Science: Beyond its pharmaceutical applications, this compound is also investigated in materials science for creating novel materials with specific electronic and optical properties, finding potential use in organic electronics and sensors.[3]
Logical Flow of Application
Caption: The utility of 4-Bromo-6-chloroquinoline in various scientific fields.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-Bromo-6-chloroquinoline.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-6-chloroquinoline is expected to show distinct signals in the aromatic region. A representative ¹H NMR (500 MHz, DMSO-d₆) shows peaks at δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[2][4] These signals correspond to the protons on the quinoline ring system.
-
Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and isotopic distribution. For 4-Bromo-6-chloroquinoline, the electron ionization high-resolution mass spectrometry (EI-HRMS) would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The calculated monoisotopic mass is 240.9294 Da.[2]
Safety and Handling
4-Bromo-6-chloroquinoline is classified as a hazardous substance and requires careful handling to minimize exposure.[7]
GHS Hazard Classification:
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep refrigerated for long-term storage.[7] Store locked up.[7][8]
Conclusion
4-Bromo-6-chloroquinoline is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the realm of oncology and infectious diseases. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.
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- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.
- Safety D
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- 4-Bromo-6-fluoroquinoline - SAFETY D
- Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 - Smolecule.
- SAFETY D
- 6-Bromo-4-chloro-2-butylquinoline hydrochloride - SynHet.
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- 6-Bromo-4-chloroquinoline - Chem-Impex.
- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem.
- 6-Bromo-4-chloroquinoline AldrichCPR - Sigma-Aldrich.
- 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 - ChemicalBook.
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